molecular formula C14H10F2O3 B6374814 3-Fluoro-4-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95% CAS No. 1261997-34-5

3-Fluoro-4-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95%

Cat. No. B6374814
CAS RN: 1261997-34-5
M. Wt: 264.22 g/mol
InChI Key: WREQBTJGVXYQIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95% (3F4FMCPP) is a chemical compound that is widely used in scientific research. It is a colorless, crystalline solid that is soluble in organic solvents. 3F4FMCPP has a wide range of applications in scientific research and has been used in numerous studies in the fields of chemistry, biology, and medicine.

Scientific Research Applications

3-Fluoro-4-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic compounds, such as 1,2,3-trihydroxybenzene and 1,2,3-trifluorobenzene. It has also been used as a catalyst in the synthesis of organic compounds, such as 1,2,3-triethoxybenzene and 1,2,3-trifluorobenzene. 3-Fluoro-4-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95% has also been used to study the effects of environmental pollutants on living organisms, as well as to study the effects of drugs and other compounds on biochemical pathways.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95% is not completely understood. However, it is believed that the compound acts as a catalyst, promoting the formation of reactive intermediates that can then be used to synthesize other compounds. Additionally, 3-Fluoro-4-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95% has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and aldehyde oxidase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-4-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95% are not well understood. However, the compound has been shown to have a variety of effects on biochemical pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and aldehyde oxidase. Additionally, it has been shown to have an effect on the metabolism of certain drugs, as well as to have an effect on the absorption and metabolism of certain nutrients.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Fluoro-4-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95% in laboratory experiments include its low cost, its availability, and its stability. Additionally, it is easy to handle and can be stored for long periods of time. The main limitation of using 3-Fluoro-4-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95% in laboratory experiments is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are numerous potential future directions for research involving 3-Fluoro-4-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95%. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further studies could be conducted on its potential use as a catalyst in organic synthesis, as well as its potential use in the study of environmental pollutants.

Synthesis Methods

3-Fluoro-4-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95% can be synthesized using a variety of methods. One method involves the reaction of 4-fluoro-3-methoxycarbonylphenol and 3-fluorobenzoyl chloride in the presence of pyridine. This reaction produces a mono-ester, which is then hydrolyzed to produce 3-Fluoro-4-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95%. Another method involves the reaction of 4-fluoro-3-methoxycarbonylphenol and 3-fluoro-4-chlorobenzoyl chloride in the presence of triethylamine. This reaction produces a di-ester, which is then hydrolyzed to produce 3-Fluoro-4-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95%.

properties

IUPAC Name

methyl 2-fluoro-5-(2-fluoro-4-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-14(18)11-6-8(2-5-12(11)15)10-4-3-9(17)7-13(10)16/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREQBTJGVXYQIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=C(C=C(C=C2)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684488
Record name Methyl 2',4-difluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261997-34-5
Record name Methyl 2',4-difluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.